Fmoc-Dab(Dde)-OH

Descripción general

Descripción

Fmoc-Dab(Dde)-OH is a compound used in peptide synthesis. It is a derivative of the amino acid 2,4-diaminobutyric acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group at the side chain amino group. This compound is primarily used in solid-phase peptide synthesis (SPPS) due to its ability to protect amino groups during the synthesis process.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Dab(Dde)-OH is primarily used in the synthesis of peptides and peptidomimetics. The ability to selectively protect and deprotect amino groups facilitates the construction of complex peptide sequences. This property is particularly beneficial in:

- Solid-Phase Peptide Synthesis : The Fmoc strategy has become the standard for synthesizing branched, cyclic, and side-chain modified peptides. The Dde group can be removed under mild conditions without affecting other protecting groups, allowing for precise modifications .

Biological Research

In biological research, peptides synthesized with this compound serve as probes or inhibitors in biochemical assays. These peptides are instrumental in studying:

- Protein-Protein Interactions : By using peptides that mimic protein sequences, researchers can investigate how proteins interact within cellular pathways.

- Enzyme Activities : Peptides can be designed to inhibit or activate specific enzymes, providing insights into metabolic processes.

Medicinal Chemistry

In medicinal chemistry, peptides derived from this compound are explored as potential therapeutic agents. Their applications include:

- Drug Development : Peptides synthesized using this compound can target specific biological pathways, making them candidates for drug development.

- Drug Delivery Systems : Modified peptides can enhance the delivery of therapeutic agents to specific tissues or cells .

Industrial Applications

The pharmaceutical industry utilizes this compound for large-scale peptide synthesis. Its role includes:

- Production of Therapeutic Peptides : Automated peptide synthesizers employ this compound to produce high-purity peptides efficiently.

- Cost-Effective Manufacturing : The ability to scale up production while maintaining quality has made it essential in commercial peptide manufacturing .

Case Study 1: Peptidomimetics Targeting SARS-CoV

A study published in 2023 highlighted the use of this compound in developing polymyxin-inspired peptidomimetics aimed at targeting SARS-CoV. The research demonstrated how the selective removal of the Dde group allowed for precise modifications that enhanced the peptides' efficacy against viral targets .

Case Study 2: Cathelicidin Synthesis

Another study focused on synthesizing cathelicidin peptides using an entirely on-resin method with this compound. The research showcased how this compound facilitated the assembly of linear sequences and subsequent cyclization into lactam-bridged structures, demonstrating its versatility in peptide design .

Data Tables

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Peptide Synthesis | Solid-phase synthesis of complex peptides | Selective protection/deprotection |

| Biological Research | Probes for protein interactions and enzyme studies | Insights into cellular mechanisms |

| Medicinal Chemistry | Development of therapeutic agents | Targeted drug delivery and action |

| Industrial Production | Large-scale synthesis of therapeutic peptides | Cost-effective and efficient production |

Mecanismo De Acción

Target of Action

Fmoc-Dab(Dde)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains being synthesized. It plays a crucial role in the formation of these chains, contributing to the overall structure and function of the resulting peptide .

Mode of Action

The Fmoc (9-fluorenylmethyloxycarbonyl) group in this compound serves as a temporary protecting group for the amino acid during peptide synthesis . This group is removed (deprotected) in the presence of a base, revealing the amino group that can then form a peptide bond with the next amino acid in the sequence . The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group is another protecting group that can be selectively removed under mild conditions without affecting the Fmoc group .

Biochemical Pathways

The peptides it helps synthesize can be designed to interact with various biochemical pathways depending on their sequence .

Pharmacokinetics

Its bioavailability and other properties would depend on the characteristics of the peptide it is used to synthesize .

Result of Action

The primary result of this compound’s action is the successful synthesis of a peptide with the desired sequence . The specific molecular and cellular effects would depend on the nature of the synthesized peptide.

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the Fmoc deprotection and peptide bond formation . The stability of this compound and its efficacy in peptide synthesis are also dependent on these environmental factors .

Análisis Bioquímico

Biochemical Properties

Fmoc-Dab(Dde)-OH interacts with various enzymes, proteins, and other biomolecules. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . This interaction is crucial in biochemical reactions involving this compound.

Cellular Effects

This compound influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context and the other molecules present.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can vary depending on the specific molecular context and the other molecules present.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels . The exact nature of these interactions and effects can vary depending on the specific metabolic context.

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and could influence its own localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Dab(Dde)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The Fmoc group is introduced at the N-terminus using Fmoc chloride in the presence of a base such as sodium carbonate. The Dde group is introduced at the side chain amino group using Dde-OH and a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) in the presence of 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Dab(Dde)-OH undergoes several types of reactions, including:

Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DIC or HBTU.

Cleavage Reactions: Removal of the Dde group using hydrazine or hydroxylamine.

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

Peptide Coupling: DIC or HBTU in the presence of DMAP.

Dde Cleavage: Hydrazine or hydroxylamine in DMF.

Major Products

The major products formed from these reactions are peptides with specific sequences, where the this compound serves as a building block. The deprotection and coupling reactions lead to the formation of intermediate peptides, while the final cleavage reactions yield the desired peptide products.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Dap(Dde)-OH: Similar to Fmoc-Dab(Dde)-OH but with a different side chain.

Fmoc-Orn(Dde)-OH: Another similar compound with a different amino acid backbone.

Fmoc-Lys(Dde)-OH: A derivative of lysine with similar protecting groups.

Uniqueness

This compound is unique due to its specific combination of protecting groups and its ability to facilitate the synthesis of peptides with complex sequences. Its use in SPPS allows for the efficient and selective protection and deprotection of amino groups, making it a valuable tool in peptide chemistry.

Actividad Biológica

Fmoc-Dab(Dde)-OH, or N-alpha-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl-N-gamma-(9-fluorenylmethyloxycarbonyl)-L-2,4-diaminobutyric acid, is a protected amino acid widely used in peptide synthesis and biochemistry. Its unique structural features, particularly the fluorenylmethoxycarbonyl (Fmoc) and 4,4'-dichlorodiphenylsulphonyl (Dde) groups, make it a valuable tool for modifying peptides and proteins. This article explores the biological activity of this compound, focusing on its interactions with enzymes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

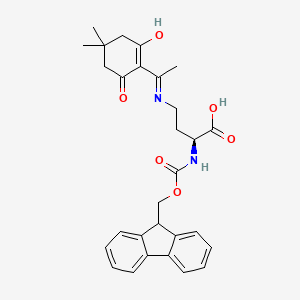

This compound is characterized by the following chemical structure:

- Molecular Formula : C29H32N2O6

- Molecular Weight : 504.59 g/mol

- CAS Number : 235788-61-1

The Fmoc group serves as a protective moiety that can be removed under mild conditions, while the Dde group allows for selective deprotection of the γ-amino group during solid-phase peptide synthesis (SPPS) .

Enzyme Interactions

This compound exhibits significant biological activity through its interactions with various enzymes. Its ability to bind to specific molecular targets enables it to modulate enzyme activity, influencing biochemical pathways such as signal transduction and metabolic processes. This characteristic positions it as a candidate for drug design and therapeutic applications .

Case Studies and Research Findings

- Peptide Synthesis : Research has demonstrated that this compound can be effectively utilized in the synthesis of antimicrobial peptides (AMPs). These peptides are promising candidates for combating multi-drug-resistant pathogens due to their unique mechanisms of action .

- Therapeutic Applications : A study focused on polymyxin-inspired peptidomimetics utilized this compound in synthesizing peptides targeting SARS-CoV. The research highlighted the compound's role in enhancing the stability and efficacy of synthesized peptides against viral infections .

- Hydrogel Formation : this compound has been incorporated into peptide-based hydrogels, demonstrating potential for tissue engineering and drug delivery applications. The hydrogels formed exhibit biocompatibility and responsiveness to physiological conditions, making them suitable for biomedical applications .

The mechanism by which this compound exerts its biological effects involves:

- Binding to Enzymes : The compound's structure allows it to interact selectively with active sites on enzymes, modulating their activity.

- Influencing Peptide Conformation : The incorporation of D-amino acids like Dab can alter peptide conformation and stability, affecting receptor interactions and biological signaling pathways .

Applications in Research

This compound has been utilized in various research contexts:

- Peptide Modification : The compound is commonly used to create branched and cyclic peptides through SPPS techniques that leverage its protective groups .

- Drug Development : Its ability to modify peptide structures makes it a valuable asset in developing new therapeutic agents aimed at various diseases.

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)30-13-12-23(27(34)35)31-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,31,36)(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBHGOUICAXOQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235788-61-1 | |

| Record name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.